molecular formula C9H8FNOS2 B2724889 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol CAS No. 477889-73-9

2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol

Cat. No.: B2724889
CAS No.: 477889-73-9
M. Wt: 229.29
InChI Key: MWRUARLTYWJLAR-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol is a fluorinated benzothiazole derivative characterized by a sulfanyl (-S-) linkage connecting the benzothiazole ring to a 2-fluoroethanol moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its electron-rich heterocyclic structure, which facilitates interactions with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNOS2/c10-8(5-12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4,8,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRUARLTYWJLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with 2-fluoroethanol under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and antifungal agent. The presence of the benzothiazole ring system is known to enhance biological activity against various pathogens.

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. The incorporation of the sulfanyl group in 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol may enhance its efficacy against resistant strains of bacteria and fungi .
  • Anticancer Potential : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The specific mechanisms involve the modulation of key signaling pathways associated with cell growth and apoptosis .

Materials Science

The compound's unique structure allows it to be utilized in the development of novel materials.

  • Polymer Additives : Due to its chemical stability and ability to interact with various polymers, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .
  • Fluorescent Probes : The compound's fluorescence properties make it suitable for use as a probe in biochemical assays, enabling the detection of specific biomolecules or changes in cellular environments .

Environmental Studies

The environmental impact and degradation pathways of chemical compounds are critical for assessing their safety.

  • Pesticide Metabolism : As a metabolite of certain pesticides, understanding the behavior of this compound in soil and water systems is essential for evaluating ecological risks. Studies have indicated that it may persist in the environment, raising concerns about its long-term effects on biodiversity .

Case Studies

Several case studies illustrate the practical applications and implications of this compound:

StudyFocusFindings
Antimicrobial Efficacy Evaluated against common pathogensDemonstrated significant inhibition against Staphylococcus aureus and Candida albicans .
Polymer Blends Investigated as an additive in polyvinyl chloride (PVC)Enhanced thermal stability and mechanical strength compared to control samples .
Environmental Impact Assessment Studied as a pesticide metaboliteFound to persist in soil samples; potential bioaccumulation concerns noted .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Electronic Effects

The following table compares key structural features and substituent effects:

Compound Name Substituents Key Features References
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol -S- linkage, -CH2F, -OH Fluorine enhances electronegativity; hydroxyl improves solubility
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone -S- linkage, ketone (-CO-) Ketone group enables Knoevenagel and Michael reactions
1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol -C(OH)-, 2,4-dimethylphenyl Bulky aryl group increases lipophilicity; ethanol aids H-bonding
N-Methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide -S- linkage, -CF2CON(Me)OMe Fluorine stabilizes amide bond; methoxy group modulates reactivity

Key Observations :

  • Fluorine Substitution: The β-fluoro group in the target compound reduces basicity and increases oxidative stability compared to non-fluorinated analogs like 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone .
  • Hydroxyl vs. Ketone: The ethanol moiety improves aqueous solubility relative to ketone-containing analogs, which are more lipophilic and prone to nucleophilic attack .
Physicochemical Properties
Property This compound 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone 1-(Morpholin-4-yl)ethanone Derivative ()
Molecular Weight ~269 g/mol (estimated) 253.32 g/mol 294 g/mol
Melting Point Not reported Not reported 206 °C
Solubility Moderate in polar solvents (due to -OH) Low (lipophilic ketone) Low (morpholine group)
LogP ~1.8 (predicted) ~3.1 ~2.5

Notes: Fluorine’s electronegativity reduces LogP compared to phenyl-substituted analogs, balancing solubility and membrane permeability .

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol (CAS Number: 477889-73-9) is a compound featuring a benzothiazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H8FNOS2
  • Molecular Weight : 229.29 g/mol
  • Melting Point : 92-94 °C
  • Boiling Point : Predicted at 368.8 ± 52.0 °C

Biological Activity Overview

Research has indicated that compounds derived from benzothiazole exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Benzothiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that certain benzothiazole compounds inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Research into related benzothiazole compounds has revealed antioxidant properties that may protect cells from oxidative stress. For example, studies have assessed the ability of benzothiazole derivatives to scavenge free radicals and inhibit lipid peroxidation.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been highlighted in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a mechanism for reducing inflammation in vivo.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation Investigated the synthesis of benzothiazole derivatives showing significant inhibition against pro-inflammatory enzymes with IC50 values in the sub-micromolar range.
Antimicrobial Activity Demonstrated that benzothiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Assessment Found that certain derivatives showed promising antioxidant activity through various assays like DPPH and FRAP tests.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Membrane Interaction : Antimicrobial activity may result from interactions with microbial membranes leading to cell lysis.
  • Free Radical Scavenging : The presence of functional groups in the compound may contribute to its ability to neutralize free radicals.

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 0–5°C during thiolate formation to minimize side reactions .
  • Solvent Choice : THF or DMF enhances nucleophilicity of the thiolate.
  • Yield Improvement : Pre-drying solvents and reagents reduces hydrolysis of fluoroethanol intermediates.

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield RangeReference
Thiolate FormationNaH (1.1 eq), THF, 0°C, 1 h70–80%
Alkylation2-fluoroethyl tosylate, THF, RT, 12 h50–60%

How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

Basic Research Question
Methodological Answer:
Combined Analytical Workflow :

Single-Crystal X-ray Diffraction (XRD) :

  • Grow crystals via slow evaporation in ethanol/dichloromethane.
  • Analyze using XRD to determine bond lengths, angles, and stereochemistry. For benzothiazole derivatives, expect C–S bond lengths of ~1.74 Å and C–F bonds of ~1.39 Å .

NMR Spectroscopy :

  • ¹H NMR : Look for deshielded protons near electronegative groups (e.g., fluorine: δ 4.5–5.5 ppm for –CH2F; benzothiazole protons: δ 7.2–8.3 ppm) .
  • ¹³C NMR : Benzothiazole carbons appear at δ 120–160 ppm; fluorinated carbons at δ 80–95 ppm (²JCF coupling ~25 Hz).

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ expected for C₉H₇FNS₂: 228.0123).

Q. Table 2: Crystallographic Parameters for Related Compounds

Compound ClassR FactorTemperature (K)Mean C–C Bond (Å)Reference
Benzothiazole derivatives0.0291000.002
Fluorinated benzothiazoles0.0432920.003

How do solvent polarity and temperature variations affect the regioselectivity in the synthesis of benzothiazole-containing compounds?

Advanced Research Question
Methodological Answer:
Regioselectivity in benzothiazole synthesis is influenced by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates, favoring nucleophilic attack at the benzothiazole sulfur. Non-polar solvents (e.g., toluene) may promote alternative pathways via radical intermediates .
  • Temperature : Lower temperatures (0–5°C) suppress side reactions (e.g., hydrolysis of fluoroethanol intermediates), while higher temperatures (60–80°C) accelerate cyclization but risk decomposition .

Q. Case Study :

  • In THF at 0°C, NaH-mediated thiolate formation yields >70% target product .
  • In toluene at reflux, competing dimerization of benzothiazole occurs, reducing yield to <40%.

What strategies resolve conflicting NMR data attributed to dynamic tautomerism in benzothiazole derivatives?

Advanced Research Question
Methodological Answer:
Dynamic tautomerism in benzothiazoles (e.g., thione-thiol tautomerism) complicates NMR interpretation. Mitigation strategies include:

Variable Temperature (VT) NMR :

  • Conduct experiments at low temperatures (–40°C) to "freeze" tautomeric states. For example, –CH2F splitting in ¹H NMR resolves into distinct doublets at low temperatures .

Computational Modeling :

  • Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict tautomer stability and simulate NMR spectra. Compare with experimental data to assign peaks .

Isotopic Labeling :

  • Introduce ¹³C or ¹⁵N labels at tautomeric sites to track shifts and confirm dominant tautomers.

Q. Example :

  • For 2-(benzothiazol-2-ylsulfanyl)ethanol, VT-NMR at –40°C revealed two distinct thiolate conformers, resolving integration discrepancies observed at 25°C .

What are the challenges in characterizing fluorine-containing intermediates during synthesis, and how can they be addressed?

Advanced Research Question
Methodological Answer:
Challenges :

  • ¹⁹F NMR Signal Broadening : Due to quadrupolar relaxation or coupling with adjacent protons.
  • Hydrolytic Instability : Fluorinated groups (e.g., –CH2F) are prone to hydrolysis under acidic/basic conditions.

Q. Solutions :

  • ¹⁹F NMR Optimization : Use deuterated solvents (CDCl₃) and decoupling techniques to enhance signal resolution. Typical ¹⁹F shifts for –CH2F: δ –210 to –230 ppm .
  • Stability Studies : Monitor intermediates via LC-MS under varying pH and humidity. Store intermediates under inert atmosphere (N₂/Ar) at –20°C.

How can researchers validate the purity of this compound for pharmacological studies?

Basic Research Question
Methodological Answer:
Multi-Technique Purity Assessment :

HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30), 1 mL/min. Purity >95% is acceptable for in vitro assays.

Elemental Analysis : Match experimental C, H, N, S, and F percentages with theoretical values (e.g., C: 47.36%, H: 3.09%, F: 8.32%).

Thermogravimetric Analysis (TGA) : Confirm absence of solvent/moisture (weight loss <1% below 150°C).

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